molecular formula C18H11Br2NO5S B12136106 3-({5-[(3,5-Dibromo-4-hydroxyphenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl} methyl)benzoic acid

3-({5-[(3,5-Dibromo-4-hydroxyphenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl} methyl)benzoic acid

Cat. No.: B12136106
M. Wt: 513.2 g/mol
InChI Key: XSNABTLZEYETQD-AUWJEWJLSA-N
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Description

3-({5-[(3,5-Dibromo-4-hydroxyphenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl} methyl)benzoic acid is an organic compound with a complex structure that includes bromine, hydroxyl, and thiazolidinone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({5-[(3,5-Dibromo-4-hydroxyphenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl} methyl)benzoic acid typically involves multiple steps. One common method starts with the bromination of 4-hydroxybenzoic acid to produce 3,5-dibromo-4-hydroxybenzoic acid . This intermediate is then reacted with thiazolidinone derivatives under specific conditions to form the final compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-({5-[(3,5-Dibromo-4-hydroxyphenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl} methyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-({5-[(3,5-Dibromo-4-hydroxyphenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl} methyl)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-({5-[(3,5-Dibromo-4-hydroxyphenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl} methyl)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-({5-[(3,5-Dibromo-4-hydroxyphenyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl} methyl)benzoic acid lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H11Br2NO5S

Molecular Weight

513.2 g/mol

IUPAC Name

3-[[(5Z)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid

InChI

InChI=1S/C18H11Br2NO5S/c19-12-5-10(6-13(20)15(12)22)7-14-16(23)21(18(26)27-14)8-9-2-1-3-11(4-9)17(24)25/h1-7,22H,8H2,(H,24,25)/b14-7-

InChI Key

XSNABTLZEYETQD-AUWJEWJLSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/SC2=O

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)SC2=O

Origin of Product

United States

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